Oxazole, 5-(4-ethoxyphenyl)-

Description

BenchChem offers high-quality Oxazole, 5-(4-ethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 5-(4-ethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

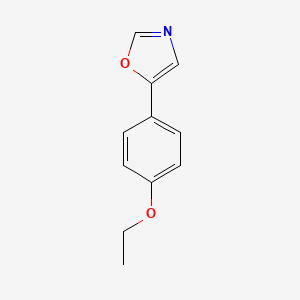

Structure

2D Structure

3D Structure

Properties

CAS No. |

848608-56-0 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-(4-ethoxyphenyl)-1,3-oxazole |

InChI |

InChI=1S/C11H11NO2/c1-2-13-10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,2H2,1H3 |

InChI Key |

SNZMBUKIQLURAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN=CO2 |

Origin of Product |

United States |

The Significance of the Oxazole Heterocyclic Ring System in Chemical Research

The oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a structure of paramount importance in the field of chemical research, particularly in medicinal chemistry. smolecule.comturkjps.orgchemdiv.com This significance stems from its presence in a wide array of biologically active natural products and synthetic compounds. nih.gov The oxazole nucleus is considered a "privileged" scaffold, meaning it is a structural framework that is recurrently found in compounds that exhibit a range of biological activities. turkjps.org

The versatility of the oxazole ring lies in its unique electronic and structural properties. cymitquimica.com It can participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and dipole-dipole interactions, which are crucial for binding to biological targets like enzymes and receptors. turkjps.orgchemdiv.com This ability to interact with biological macromolecules has led to the discovery of oxazole derivatives with a broad spectrum of pharmacological activities, including:

Antimicrobial and Antifungal: Many oxazole-containing compounds have demonstrated the ability to inhibit the growth of bacteria and fungi. nih.govresearchgate.net

Anticancer: The oxazole scaffold is a key component in numerous compounds designed to combat cancer, with some derivatives showing potent activity against various cancer cell lines. turkjps.orgbohrium.com

Anti-inflammatory: Certain oxazole derivatives have been identified as having anti-inflammatory properties. nih.gov

Antiviral: The antiviral potential of oxazole-containing compounds is an active area of research. nih.gov

Anthelmintic: Some derivatives have shown activity against parasitic worms. nih.govderpharmachemica.com

The structural rigidity and planarity of the oxazole ring also make it an attractive component in the design of new therapeutic agents and functional materials. cymitquimica.com Its synthesis is well-established, with various methods available to create a diverse library of substituted oxazoles for further investigation. aip.org

An Overview of Arylether Moieties, Specifically Ethoxyphenyl, in Organic Compounds

Aryl ethers are a class of organic compounds that feature an ether linkage (R-O-R') where at least one of the 'R' groups is an aryl (aromatic) group. This structural motif is prevalent in a vast number of natural products, pharmaceuticals, and materials. The presence of the aryl ether linkage can significantly influence the physical, chemical, and biological properties of a molecule.

The ethoxyphenyl group, a specific type of arylether moiety where an ethoxy group (-OCH2CH3) is attached to a phenyl ring, is of particular interest in medicinal chemistry. The inclusion of an ethoxyphenyl group can modulate a compound's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties within a biological system. cymitquimica.com

Historically, the ethoxyphenyl group has been a component of various well-known compounds. For instance, Phenacetin, a pain-relieving and fever-reducing drug that was widely used in the past, contains a 4-ethoxyphenyl group. turkjps.org Although its use has been discontinued (B1498344) due to safety concerns, its history underscores the biological relevance of this moiety. More recently, the ethoxyphenyl group can be found in the structure of various modern pharmaceuticals and investigational drugs, highlighting its continued importance in drug design. turkjps.org

The synthesis of aryl ethers, including those containing the ethoxyphenyl group, can be achieved through several established methods, such as the Williamson ether synthesis and various cross-coupling reactions. derpharmachemica.com This accessibility allows chemists to readily incorporate the ethoxyphenyl moiety into a wide range of molecular architectures.

Computational Chemistry and Theoretical Investigations of Oxazole, 5 4 Ethoxyphenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of oxazole (B20620) derivatives.

The precise three-dimensional arrangement of atoms and the distribution of electrons are fundamental to understanding a molecule's behavior. For a series of nine bioactive 4,5-diaromatic-substituted oxazoles, which includes a close analogue to the target compound, crystal structures were determined by X-ray diffraction. One of these compounds is 4-[3,5-dimethoxy-4-(methylsulfanyl)phenyl]-5-(4-ethoxyphenyl)-1,3-oxazole. mdpi.com

The geometries of these molecules were found to be quite similar and consistent with typical values for oxazole rings. mdpi.com The oxazole ring itself displays a characteristic pattern of shorter and longer bonds, which aligns with its chemical formula featuring double bonds at C1=C2 and C4=N5. mdpi.com The analysis of these crystal structures provides a solid experimental basis for the molecular geometry, which is the starting point for most computational studies. For instance, in a study on similar bioactive oxazoles, the geometry of the oxazole ring was found to be very typical, and this experimental geometry was used as a basis for further computational analysis. mdpi.com

Computational studies on other oxazole derivatives, such as 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin), have utilized DFT and Hartree-Fock (HF) methods with basis sets like 6-31G(d,p) to optimize the molecular structure. researchgate.net Such calculations allow for the determination of bond lengths, bond angles, and dihedral angles in the gas phase, which can then be compared with experimental X-ray diffraction data.

Table 1: Representative Bond Lengths and Angles for a Substituted Oxazole Ring (Note: This table is illustrative, based on typical values found in oxazole derivatives, as specific data for the parent compound is not available)

| Parameter | Typical Value (Å or °) |

|---|---|

| C1=C2 Bond Length | ~1.38 Å |

| C2-O3 Bond Length | ~1.36 Å |

| O3-C4 Bond Length | ~1.30 Å |

| C4=N5 Bond Length | ~1.39 Å |

| N5-C1 Bond Length | ~1.31 Å |

| C1-N5-C4 Angle | ~105° |

| N5-C4-O3 Angle | ~115° |

| C4-O3-C2 Angle | ~106° |

| O3-C2-C1 Angle | ~110° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net

In a study on a series of 4,5-di-substituted oxazole derivatives, the HOMO-LUMO energies were estimated using DFT and were found to be in good agreement with experimental values. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. For many oxazole derivatives, the HOMO is often located over the electron-rich phenyl rings, while the LUMO may be distributed over the oxazole ring and other substituents. This distribution facilitates intramolecular charge transfer (ICT), which is a key factor in the photophysical properties of these compounds. researchgate.net

For example, in a series of phenyltriaz-1-en-1-yl-4-phenyloxazoles, the HOMO-LUMO orbitals were calculated using DFT (B3LYP/6-311++G(d,p)) to analyze excited-state intramolecular proton transfer (ESIPT).

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

In MEP maps, regions of negative potential (typically colored red) are associated with electrophilic reactivity (electron-rich sites), while regions of positive potential (blue) indicate nucleophilic reactivity (electron-deficient sites). Green areas represent neutral potential.

For various oxazole derivatives, MEP analysis has been used to identify reactive sites. researchgate.net For instance, in phenyltriaz-1-en-1-yl-4-phenyloxazoles, MEP analysis helped to unveil intramolecular hydrogen bonding and different reactive sites within the molecules. In many substituted oxazoles, the oxygen and nitrogen atoms of the oxazole ring are typically regions of negative potential, making them susceptible to electrophilic attack.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer. A higher hardness indicates lower reactivity.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters have been calculated for various series of oxazole derivatives to understand their reactivity profiles. researchgate.net For example, a study on phenyltriaz-1-en-1-yl-4-phenyloxazoles analyzed these global indices of reactivity and concluded that the compounds are chemically hard and stable.

Table 2: Global Reactivity Descriptors (Illustrative) (Note: These formulas are standard in DFT analysis of chemical reactivity)

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations are frequently used to compute theoretical vibrational frequencies. These calculated frequencies, when scaled by an appropriate factor, often show good agreement with experimental spectra.

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsion. This allows for a detailed understanding of the vibrational spectrum.

For instance, a theoretical and vibrational study of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin) involved calculating the vibrational frequencies and comparing them with experimental FT-IR and FT-Raman spectra. Similar studies on other benzoxazole (B165842) derivatives have also utilized PED for the assignment of vibrational bands.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It provides a picture of the bonding in terms of localized electron-pair "natural bond orbitals."

NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions, such as π → π* and n → π* transitions, are crucial for understanding molecular stability and electronic properties.

In studies of various heterocyclic compounds, NBO analysis has confirmed electron transferability between donor and acceptor moieties. For example, in a study of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, NBO analysis was used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. This type of analysis provides deep insights into the intramolecular interactions that govern the structure and reactivity of oxazole derivatives.

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) Analyses for Intermolecular Interactions

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) analyses are computational methods used to visualize and quantify non-covalent interactions (NCIs) within a molecular system. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to crystal packing, molecular recognition, and biological activity.

Reduced Density Gradient (RDG) Analysis: The RDG method analyzes the electron density (ρ) and its gradient (∇ρ) to identify regions of non-covalent interactions. A scatter plot of RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density [sign(λ₂)ρ] reveals the nature and strength of these interactions. Spikes in the low-gradient, low-density region of the plot indicate NCIs. Different types of interactions are distinguished by the value of sign(λ₂)ρ:

Strong attractive interactions (e.g., hydrogen bonds) appear at large negative values.

Weak van der Waals interactions are found near zero.

Strong repulsive interactions (steric clashes) occur at large positive values.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, such as electronic transition energies, absorption wavelengths (λ_max), and oscillator strengths. researchgate.netmdpi.com This is essential for predicting the UV-Visible absorption spectrum of a compound and understanding its photophysical behavior.

For oxazole derivatives, TD-DFT calculations are employed to rationalize their electronic structure and spectral properties. mdpi.comacs.org For instance, in a study on the synthesis of 2-trifluoromethyloxazoles, TD-DFT was used to calculate the excitation energy of a related iodinane precursor. rsc.org The calculations, performed at the B3LYP/6-31G(d,p) level of theory, help to understand the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy gap between these frontier orbitals is a key determinant of the molecule's electronic properties and reactivity. researchgate.net

For "Oxazole, 5-(4-ethoxyphenyl)-", TD-DFT calculations would predict the energies of its π-π* transitions, which are characteristic of conjugated aromatic systems. The ethoxyphenyl group, acting as an electron-donating group, would be expected to influence the HOMO-LUMO gap and shift the absorption maxima compared to unsubstituted oxazole. These theoretical predictions can be correlated with experimentally measured UV-Vis spectra to validate the computational model. researchgate.net

Non-Linear Optical (NLO) Property Evaluation

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. researchgate.net Oxazole derivatives with donor-π-acceptor architectures are promising candidates for NLO applications. osti.gov Computational methods are vital for predicting the NLO response of these molecules.

The NLO properties of a molecule are determined by its response to an applied electric field. This is described by the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters can be calculated using DFT methods.

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Represents the first non-linear (or second-order) response and is a key indicator of second-harmonic generation (SHG) activity.

Second Hyperpolarizability (γ): Relates to the third-order NLO response.

Computational studies on donor-acceptor diaryl oxazoles have shown that these compounds can possess significant NLO properties. osti.gov For example, calculations on 2-(4-cyanophenyl)-5-(4-methoxyphenyl)oxazole, a close analog of the title compound, demonstrate the potential of this scaffold. osti.gov The methoxy (B1213986) group acts as an electron donor and the cyano group as an electron acceptor, creating a push-pull system that enhances the hyperpolarizability. It is expected that "Oxazole, 5-(4-ethoxyphenyl)-", when paired with a suitable acceptor group at the 2-position, would exhibit similar NLO characteristics. The ethoxy group, being a slightly stronger donor than methoxy, could potentially lead to an enhanced NLO response.

Table 1: Calculated NLO Properties for a Representative Donor-Acceptor Oxazole Derivative Data for a closely related compound, as specific values for the title compound are not available in the cited literature.

| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| 4-(4-methoxyphenyl)-5-phenyl isoxazole (B147169) | B3LYP/6-31++G(d,p) | 2.52 | 215.3 | 1184.8 |

Source: Adapted from theoretical studies on similar isoxazole structures. researchgate.net Note: The NLO properties are highly dependent on the specific donor-acceptor substituents on the oxazole ring.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-protein interactions.

For oxazole derivatives, docking studies have been performed to evaluate their potential as inhibitors of various enzymes and protein channels. One such target is Aquaporin-4 (AQP4) , a water channel protein implicated in brain edema and inflammation. A recent study investigated a series of 2,4,5-trisubstituted oxazoles as potential AQP4 inhibitors. rsc.orgnih.gov The in silico analysis was conducted using AutoDock Vina with the human AQP4 crystal structure (PDB ID: 3GD8). rsc.org The results showed that the oxazole derivatives could bind within the channel, with calculated binding energies ranging from -6.1 to -7.3 kcal/mol. rsc.org

Although "Oxazole, 5-(4-ethoxyphenyl)-" was not specifically tested, a related compound, diethyl 2-[5-(4-methoxyphenyl)-2-methyloxazol-4-yl]malonate, was part of the study, demonstrating that the 5-aryl oxazole scaffold is compatible with the AQP4 binding site. rsc.org The binding energy is influenced by hydrophobic interactions and specific energetic contributions from the ligand's functional groups. nih.gov Docking of "Oxazole, 5-(4-ethoxyphenyl)-" into the AQP4 active site would likely reveal key interactions involving the ethoxyphenyl group with hydrophobic residues in the protein.

Table 2: Calculated Binding Energies of 2,4,5-Trisubstituted Oxazole Derivatives with Aquaporin-4 (AQP4)

| Compound | Substituents | Binding Energy (kcal/mol) |

| 3a | 2-CH₃, 4-diethylmalonyl, 5-phenyl | -7.3 |

| 3b | 2-CH₃, 4-diethylmalonyl, 5-(4-fluorophenyl) | -7.1 |

| 3c | 2-CH₃, 4-diethylmalonyl, 5-(4-methoxyphenyl) | -7.0 |

| 3d | 2-CH₃, 4-diethylmalonyl, 5-(4-chlorophenyl) | -6.8 |

| 3e | 2-CH₃, 4-diethylmalonyl, 5-(4-(trifluoromethyl)phenyl) | -6.9 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating molecular descriptors (physicochemical, electronic, or steric properties) with activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.

For oxazole and isoxazole derivatives, QSAR studies have been successfully applied to model various biological activities, including anti-inflammatory and antimicrobial effects. researchgate.netnih.govmdpi.com For instance, a QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles identified a correlation between their anti-inflammatory activity and certain molecular descriptors. researchgate.net The development of a robust QSAR model was indicated by a strong correlation between the observed and predicted activities for the compounds in the training set. researchgate.net

The presence of a methoxyphenyl or ethoxyphenyl moiety is a common feature in bioactive oxazoles, and its contribution to activity can be quantified through QSAR. researchgate.net Descriptors used in such studies often include:

Topological descriptors: Molecular connectivity indices.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Thermodynamic descriptors: Heat of formation, hydration energy.

Steric descriptors: Molecular volume, surface area.

A QSAR model for oxazole derivatives containing the 5-(4-ethoxyphenyl) scaffold would allow researchers to predict how modifications to other positions on the oxazole ring (e.g., at the 2- or 4-position) would affect a specific biological activity. This rational, data-driven approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netresearchgate.net

Advanced Applications of Oxazole, 5 4 Ethoxyphenyl and Its Derivatives Non Biological

Corrosion Inhibition Properties for Metallic Surfaces

Oxazole (B20620) derivatives are recognized as effective corrosion inhibitors, particularly for steel and its alloys in acidic environments. koreascience.krresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and the aromatic nature of the oxazole ring, which facilitate strong adsorption onto metal surfaces. koreascience.krresearchgate.net This adsorption can occur through both physical and chemical interactions, forming a protective film that acts as a barrier to corrosive agents. researchgate.netresearchgate.net

The 5-(4-ethoxyphenyl)- substituent can further enhance these properties. The ethoxy group is an electron-donating group that can increase the electron density on the oxazole ring, promoting stronger interaction with the vacant d-orbitals of metal atoms. This leads to the formation of a more stable and resilient protective layer.

Research on related oxazole and isoxazole (B147169) derivatives has demonstrated significant corrosion inhibition efficiency. For instance, studies on various oxazole derivatives have shown their ability to mitigate corrosion on mild steel and 316L stainless steel in acidic solutions like hydrochloric acid and sulfamic acid. researchgate.netchemrevlett.com The inhibition efficiency is often dependent on the inhibitor's concentration, with higher concentrations generally providing better protection. researchgate.net The mechanism involves the inhibitor molecules adsorbing onto the metal surface, following models such as the Langmuir adsorption isotherm, which indicates the formation of a monolayer. researchgate.net

| Derivative Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| Oxazole Derivatives | Mild Steel | Acidic Media | Up to 95% | Physisorption & Chemisorption |

| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole | Mild Steel | Acidic Environment | Not Specified | Adsorption and film formation |

| [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol | Copper | 1 M Sulfuric Acid | Increases with concentration | Langmuir Adsorption Isotherm (Physical & Chemical) |

| 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole | Mild Steel | Sulfuric Acid | Not Specified | Thermodynamic property analysis |

Applications in Dye and Pigment Chemistry

The extended π-conjugation system present in Oxazole, 5-(4-ethoxyphenyl)- and its derivatives makes them suitable candidates for use in the formulation of dyes and pigments. ijpsonline.com The interaction between the oxazole ring and the phenyl group allows for the absorption and emission of light in the visible spectrum, a fundamental property for colorants.

The specific color and properties of these dyes can be fine-tuned by introducing different substituent groups onto the core structure. For example, the ethoxy group in the 4-position of the phenyl ring can act as an auxochrome, modifying the intensity and wavelength of the absorbed light. Oxazole-based compounds have been explored for their dyeing properties on various materials. researchgate.net Azo dyes containing heterocyclic moieties, including oxazoles, are a significant class of commercial colorants used in textiles, printing, and other industries. researchgate.net

Advanced Materials Development

The photophysical properties of Oxazole, 5-(4-ethoxyphenyl)- derivatives have positioned them as valuable components in the development of advanced materials with applications in optics and electronics.

Scintillating Properties: Scintillators are materials that emit light when exposed to ionizing radiation. Oxazole derivatives, including those with phenyl and biphenylyl substituents, are known to be efficient scintillators. google.comcia.gov They are often used as solutes in plastic scintillators. cia.gov For instance, 2-phenyl-5-(4-ethoxyphenyl)-1,3,4-oxadiazole has been studied for its scintillation efficiency in polystyrene. cia.gov The role of these compounds is to absorb energy from the solvent, which has been excited by radiation, and then re-emit it as a pulse of photons. google.com

Photochromic Properties: Photochromic materials can reversibly change their color upon exposure to light. Diarylethenes containing oxazole units have been synthesized and shown to exhibit photochromic behavior. rsc.orgresearchgate.net These molecules can switch between two stable isomers—an open, often colorless form, and a closed, colored form—by alternating irradiation with UV and visible light. rsc.orgresearchgate.net This property is crucial for applications such as optical data storage and molecular switches. researchgate.net

Fluorescence Switching Properties: Fluorescence switching involves modulating the fluorescence emission of a compound "on" and "off" using an external stimulus, such as light. rsc.org Certain oxazole-containing diarylethenes can act as fluorescence switches. researchgate.net In some cases, only one of the photoisomers is fluorescent, allowing for a high-contrast readout. rsc.org For example, some oxazole analogues have been shown to produce reversible fluorescence photo-switching between the 400 nm and 550 nm regions. researchgate.net This on-off capability is highly desirable for applications in super-resolution microscopy and bioimaging. rsc.org

| Property | Derivative Class | Key Finding | Potential Application |

|---|---|---|---|

| Scintillating | 2-phenyl-5-(4-ethoxyphenyl)-1,3,4-oxadiazole | Efficient light emission in polystyrene upon irradiation. cia.gov | Radiation detection |

| Photochromic | Diarylethenes with oxazole units | Reversible color change with UV/Vis light. rsc.orgresearchgate.net | Optical memory, smart windows |

| Fluorescence Switching | Oxazole-containing diarylethenes | Reversible on/off fluorescence emission. researchgate.netresearchgate.net | Super-resolution microscopy, sensors |

Role as Chelating Agents

The nitrogen and oxygen atoms within the oxazole ring possess lone pairs of electrons, making them effective coordination sites for metal ions. ijpsonline.comkoreascience.kr This allows oxazole derivatives to act as chelating agents, forming stable complexes with various metals. koreascience.kr The ability to bind metal ions is a key aspect of their corrosion inhibition mechanism, as it helps in the formation of a protective complex on the metal surface. koreascience.kr

The structure of the oxazole derivative can be tailored to enhance its chelating ability for specific metals. The addition of other functional groups can provide multiple binding sites, leading to the formation of highly stable, multidentate chelate complexes. This property is also valuable in areas such as catalysis and sensor development.

Potential in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. tcichemicals.com These materials are crucial for applications in optical communications, data processing, and frequency conversion. tcichemicals.com Organic molecules with extended π-conjugated systems, and donor-acceptor functionalities often exhibit significant NLO properties. nih.gov

The structure of Oxazole, 5-(4-ethoxyphenyl)- possesses these features. The electron-donating ethoxy group (donor) and the electron-accepting nature of the oxazole ring can create a push-pull system, which enhances the molecular hyperpolarizability, a key parameter for NLO activity. Theoretical and experimental studies on various organic compounds have shown that modifying the donor and acceptor groups can tune the NLO response. nih.gov The delocalized π-electrons in the aromatic rings contribute to the rapid and efficient NLO effects observed in such organic materials. tcichemicals.com The investigation of oxazole derivatives in this field is ongoing, with the potential to develop new materials for advanced photonic devices.

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Ethoxyphenyl Oxazole (B20620) Scaffolds with Tailored Bioactivity or Functionality

A primary direction for future research lies in the rational design and synthesis of new analogues of 5-(4-ethoxyphenyl)oxazole to create compounds with customized biological activities or specific functions. researchgate.net The oxazole nucleus is an appealing platform for introducing structural modifications. researchgate.net Researchers are expected to focus on creating libraries of diverse, three-dimensional compounds suitable for biological screening. whiterose.ac.uk This involves modifying not only the substituents on the oxazole ring but also the ethoxyphenyl group itself to fine-tune the molecule's properties.

The synthesis of 2,4,5-trisubstituted oxazoles is a key strategy, allowing for the introduction of various functional groups at the C2 and C4 positions, which are known to be crucial for biological activity. rsc.orgijcps.org By systematically altering these positions with different chemical moieties, researchers can develop novel scaffolds with enhanced or entirely new bioactivities. mdpi.com For example, the synthesis of derivatives like 5-(aryl/furyl/thienyl/pyridyl ethenyl) oxazoles illustrates the flexibility in constructing complex molecules from a basic oxazole framework. mdpi.com The goal is to produce novel chemical scaffolds that can potentially overcome challenges like drug resistance and exhibit increased bioactivity, thereby contributing to human health. mdpi.com

Advanced Computational Modeling for Precise Structure-Activity/Property Relationship Prediction

The integration of advanced computational modeling is an emerging trend that will accelerate the discovery and optimization of ethoxyphenyl oxazole derivatives. Techniques such as molecular docking are being employed to predict the binding affinity and interaction of oxazole compounds with specific biological targets. rsc.org For instance, in one study, the software AutodockVina was used to investigate the inhibition of the aquaporin-4 (AQP4) protein by 2,4,5-trisubstituted oxazoles, calculating binding energies to identify the most promising candidates. rsc.org

Beyond docking, computational methods are used to calculate key physicochemical properties and bioactivity scores, helping to prioritize which novel compounds to synthesize. researchgate.net In-depth analyses of weak intermolecular interactions, using methods like topological analysis of electron density, can provide a deeper understanding of the forces governing molecular recognition and crystal packing. mdpi.com These computational approaches allow for the development of precise structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of molecules with optimized characteristics before their physical synthesis, saving significant time and resources.

Exploration of New Catalytic and Sustainable Synthetic Methodologies

The development of more efficient, cost-effective, and environmentally friendly synthetic methods is a critical research frontier. researchgate.netijpsonline.com There is a strong emphasis on "green chemistry" principles, such as the use of water as a solvent and the development of one-pot reactions that reduce waste and improve efficiency. mdpi.comaip.org An iodine-catalyzed, one-pot synthesis of polyarylated oxazoles in water is a prime example of such a green approach. aip.org

Future research will likely focus on novel catalytic systems to construct the oxazole ring. While various catalysts based on copper, palladium, and nickel have been used, the search for more efficient and selective catalysts continues. tandfonline.comijpsonline.com Modern synthetic techniques such as microwave-assisted synthesis and continuous flow synthesis are being explored to increase reaction yields and reduce reaction times. mdpi.comijpsonline.comnih.gov The van Leusen oxazole synthesis, a widely used method for preparing 5-substituted oxazoles, is continually being refined, for instance, through its use in ionic liquids which can be recycled and reused. mdpi.comnih.gov These advancements aim to make the synthesis of complex ethoxyphenyl oxazole derivatives more sustainable and scalable.

Development of Ethoxyphenyl Oxazole-Based Materials for Emerging Technologies

While much of the focus on oxazoles has been in medicinal chemistry, an important emerging trend is the application of these compounds in materials science. tandfonline.com The unique chemical structure of oxazoles makes them suitable for a variety of technological applications. koreascience.kr A particularly promising area is their use as corrosion inhibitors, especially for protecting steel in acidic environments. koreascience.krresearchgate.net The oxazole ring can adsorb onto metal surfaces, forming a protective film that inhibits the corrosion process. koreascience.kr

Furthermore, the photophysical properties of certain oxazole derivatives suggest their potential use in the development of optical materials, sensors, or dyes. mdpi.com The ability of the oxazole scaffold to be readily functionalized also makes it a valuable building block in combinatorial chemistry for the creation of new materials with diverse properties. ijcps.org Future work will likely explore the incorporation of 5-(4-ethoxyphenyl)oxazole units into polymers or coatings to harness these characteristics for advanced technological applications.

In-depth Mechanistic Investigations of Observed Activities

To fully realize the potential of 5-(4-ethoxyphenyl)oxazole derivatives, future research must conduct in-depth investigations into their mechanisms of action. It is no longer sufficient to simply identify that a compound has a biological effect; understanding how it works at the molecular level is crucial for further development. This involves identifying the specific enzymes, receptors, or other molecular targets with which the compounds interact. tandfonline.com

For example, a study on 5-(4'-Methoxyphenyl)-oxazole (MPO) found that it inhibited the hatching and growth of C. elegans, and subsequent analysis of derivatives suggested that the entire MPO structure is essential for this specific activity. nih.gov Other research has pointed to mechanisms such as the inhibition of tubulin polymerization or the modulation of protein-protein interactions. evitachem.comnih.gov Identifying these specific molecular targets and pathways is essential for optimizing lead compounds and understanding their potential therapeutic applications and off-target effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-ethoxyphenyl)oxazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The most common synthesis involves Van Leusen's oxazole synthesis, where 4-ethoxybenzaldehyde reacts with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol with potassium carbonate as a base under reflux (70°C, 3 hours). Post-reaction, the product is extracted with methyl tert-butyl ether and purified via column chromatography. To optimize yields, variables like solvent polarity (e.g., ethanol vs. methanol), catalyst loading, and reaction time should be systematically tested. Monitoring reaction progress via TLC or LC-MS is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 5-(4-ethoxyphenyl)oxazole?

- Methodological Answer :

- 1H NMR : Look for aromatic protons in the 7.0–8.5 ppm range (4-ethoxyphenyl group) and characteristic oxazole ring protons (e.g., C2 proton at ~8.0 ppm).

- 13C NMR : The oxazole carbons appear at ~150–160 ppm (C2 and C4), with the ethoxy group’s methyl carbons at ~63 ppm (OCH2) and ~15 ppm (CH3).

- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and ether C-O (1250–1050 cm⁻¹).

- MS : Molecular ion peak [M+H]+ should match the molecular weight (e.g., C11H11NO2 = 189.08 g/mol). Cross-validate with high-resolution MS .

Q. What in vitro assays are suitable for preliminary biological screening of 5-(4-ethoxyphenyl)oxazole derivatives?

- Methodological Answer : Start with antimicrobial disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293). Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin) are essential. Ensure triplicate runs and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity results be resolved?

- Methodological Answer : If molecular docking (e.g., AutoDock Vina) predicts high binding affinity but in vitro assays show low activity, consider:

- Solubility : Use HPLC to measure solubility in assay media; poor solubility may mask activity.

- Metabolic Stability : Perform liver microsome assays to check for rapid degradation.

- Protein Flexibility : Re-dock using molecular dynamics simulations (e.g., GROMACS) to account for protein conformational changes.

Cross-reference with SAR studies to identify critical substituents .

Q. What strategies can enhance the pharmacokinetic profile of 5-(4-ethoxyphenyl)oxazole derivatives for CNS targeting?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH2) to reduce logP (<5) while maintaining BBB permeability.

- Prodrug Design : Mask polar groups with esters or amides to improve absorption.

- In Silico ADME : Use SwissADME or ADMETlab to predict BBB penetration and CYP450 interactions. Validate with in vivo PK studies in rodent models .

Q. How can halogen bonding in 5-(4-ethoxyphenyl)oxazole derivatives be exploited for crystal engineering or material science applications?

- Methodological Answer : Co-crystallize with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) to study Br/I···Noxazole interactions. Characterize via X-ray diffraction and analyze electrostatic potential maps (e.g., Gaussian09) to rank acceptor sites. Applications include luminescent materials or porous frameworks .

Q. What experimental and computational approaches validate the role of 5-(4-ethoxyphenyl)oxazole in Aquaporin-4 (AQP4) inhibition?

- Methodological Answer :

- In Silico : Dock derivatives into AQP4’s pore region (PDB ID: 3GD8) using Glide SP/XP. Prioritize compounds with strong hydrogen bonding to Arg216 and hydrophobic interactions with Phe77.

- In Vivo : Administer derivatives in rodent models of cerebral edema and measure AQP4 expression via Western blot. Correlate with MRI-based edema reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.